

A Comparative Analysis of Ceftazidime and Cefepime Against Clinical Isolates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftazidime

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This guide provides an objective comparison of the in vitro activity and clinical efficacy of two broad-spectrum cephalosporin antibiotics, Ceftazidime and Cefepime, against a range of clinically significant bacterial isolates. The information presented is collated from various studies to support research and development in the field of infectious diseases.

Executive Summary

Ceftazidime, a third-generation cephalosporin, and Cefepime, a fourth-generation cephalosporin, are both crucial in the management of serious bacterial infections, particularly those caused by Gram-negative organisms. While both exhibit potent activity, differences in their spectrum, stability to β -lactamases, and clinical effectiveness have been observed. Cefepime generally demonstrates a broader spectrum of activity, including enhanced action against some Gram-positive bacteria and certain Gram-negative bacilli that are resistant to third-generation cephalosporins.^[1] This guide delves into the comparative data from various clinical and in vitro studies.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and susceptibility rates of Ceftazidime and Cefepime against key clinical isolates.

Pseudomonas aeruginosa

Antibiotic	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Susceptibility Rate (%)
Ceftazidime	4	8	62.5 - 86.6
Cefepime	4	8	38.7 - 83.4

Data compiled from multiple studies on carbapenem-resistant and general clinical isolates of *P. aeruginosa*.^{[2][3]} A study on 1,005 clinical isolates of *P. aeruginosa* found that 86.6% were susceptible to ceftazidime, while 76.9% were susceptible to cefepime.^[3] In a study of patients with cystic fibrosis, the susceptibility of *P. aeruginosa* isolates was lower for cefepime compared to ceftazidime.^[4] However, for carbapenem-resistant *P. aeruginosa*, both drugs showed similar MIC₅₀ and MIC₉₀ values of 4 and 8 mg/liter, respectively.^[2]

Enterobacteriaceae

Antibiotic	Organism	Susceptibility Rate (%)
Ceftazidime	Enterobacter spp.	-
Cefepime	Enterobacter spp. (ceftazidime-resistant)	96
Ceftazidime	Salmonella enterica	98.03
Cefepime	Salmonella enterica	98.69

Data from studies on ceftazidime-resistant *Enterobacter* spp. and *Salmonella enterica* isolates.^{[5][6]} Cefepime has shown activity against most Gram-negative bacteria that have developed resistance to broad-spectrum cephalosporins like ceftazidime.^[7] In a study of 100 clinical isolates resistant to ceftazidime and/or cefotaxime, only 6% were resistant to cefepime.^{[7][8]}

Staphylococcus aureus

Antibiotic	Mean Peak Reciprocal Bactericidal Titer
Ceftazidime	5.6
Cefepime	29.41

Data from a study on cloxacillin-susceptible *Staphylococcus aureus* isolates.[9] Cefepime has demonstrated improved antistaphylococcal bactericidal activity compared with ceftazidime.[9]

Clinical Efficacy

A randomized, multicenter study comparing cefepime and ceftazidime for serious bacterial infections found comparable clinical response rates. The satisfactory clinical response rates were 80% for the cefepime group and 79% for the ceftazidime group.[10] Another study on skin, surgical wound, and complicated urinary tract infections also found cefepime to be comparable to ceftazidime.[11]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard antimicrobial susceptibility testing methods.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Ceftazidime and Cefepime against clinical isolates.

Methodology:

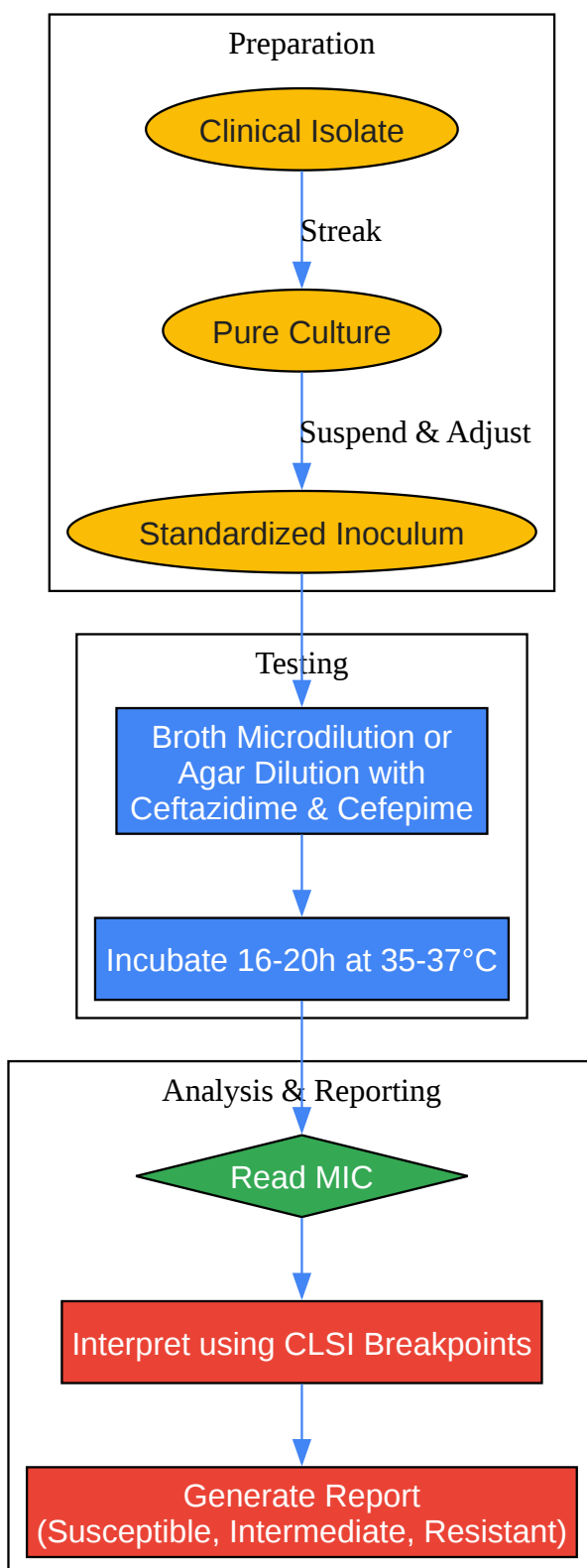
- **Isolate Preparation:** Clinical isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 35-37°C for 18-24 hours.
- **Inoculum Preparation:** A standardized inoculum of the bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
- **MIC Determination:**
 - **Broth Microdilution:** Serial twofold dilutions of the antibiotics are prepared in microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
 - **Agar Dilution:** Serial twofold dilutions of the antibiotics are incorporated into molten agar and poured into petri dishes. The standardized bacterial suspension is then spot-

inoculated onto the agar surface. The plates are incubated at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony.

- Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualized Workflows and Relationships

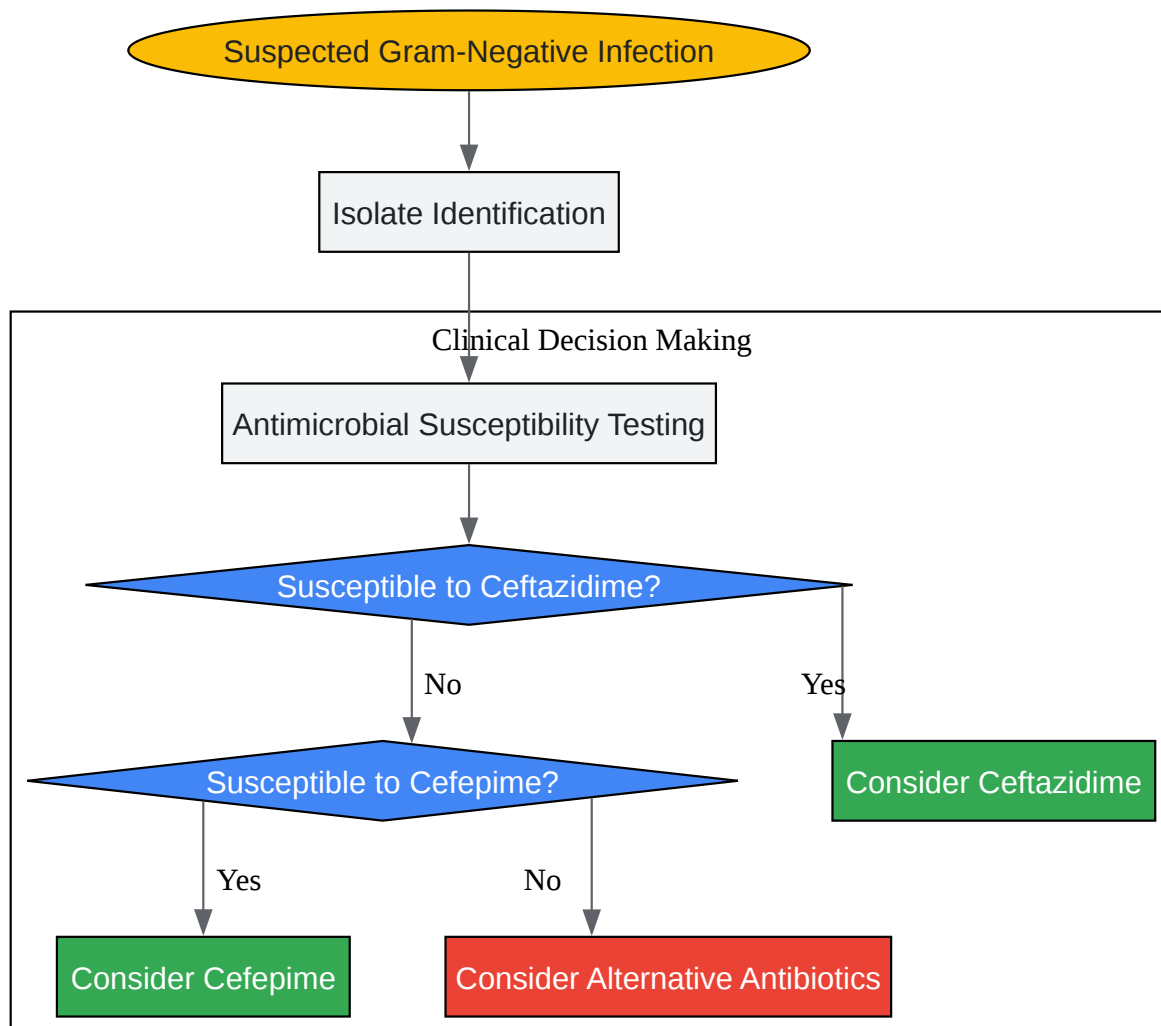
Antimicrobial Susceptibility Testing Workflow



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Caption: Workflow for determining antimicrobial susceptibility.

Logical Flow for Antibiotic Selection



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Caption: Decision tree for antibiotic selection based on susceptibility.

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- To cite this document: BenchChem. [A Comparative Analysis of Ceftazidime and Cefepime Against Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180308#comparative-analysis-of-ceftazidime-and-cefepime-against-clinical-isolates]

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